molecular formula C5H6N4O3 B7721029 2-amino-6-methyl-5-nitro-1H-pyrimidin-4-one

2-amino-6-methyl-5-nitro-1H-pyrimidin-4-one

Cat. No.: B7721029
M. Wt: 170.13 g/mol
InChI Key: PFTYCGMGNJVFIX-UHFFFAOYSA-N
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Description

2-amino-6-methyl-5-nitro-1H-pyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-5-nitro-1H-pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with suitable amines in the presence of a base such as triethylamine . The reaction is usually carried out at elevated temperatures (80-90°C) under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-5-nitro-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The amino and nitro groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-amino-6-methyl-5-amino-1H-pyrimidin-4-one, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6-methyl-5-nitro-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methyl, and nitro groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-amino-6-methyl-5-nitro-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h1H3,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTYCGMGNJVFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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